4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C6H7ClN2O2 . It is also known by its English name 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid typically involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base . The resulting product, 4-chloro-3-ethyl-1-methylpyrazole, is then reacted with formic ester in the presence of a catalyst to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid . Further optimization of the reaction conditions can be achieved by changing solvents, catalysts, and catalyst loading .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid consists of a five-membered pyrazole ring with a chlorine atom at the 4-position, an ethyl group at the 3-position, and a carboxylic acid group at the 5-position . The InChI code for this compound is 1S/C6H7ClN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) .
Physical And Chemical Properties Analysis
4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid has a molecular weight of 174.58 g/mol . It has a predicted density of 1.40±0.1 g/cm3, a melting point of 164 °C, a predicted boiling point of 339.5±42.0 °C, and a flash point of 159.1°C . The compound also has a vapor pressure of 3.55E-05mmHg at 25°C and a refractive index of 1.587 .
Scientific Research Applications
Synthesis and Development of New Chemical Entities
4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid and its derivatives are extensively explored in the synthesis of new chemical entities, displaying a broad spectrum of biological and physical properties. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions, leading to the development of condensed pyrazoles with potential applications in various fields of chemistry and material science (Arbačiauskienė et al., 2011).
Optical and Electronic Material Development
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized, revealing significant optical nonlinearity, suggesting their utility as potential candidates for optical limiting applications. This highlights the role of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid derivatives in the development of new materials for photonic and electronic devices (Chandrakantha et al., 2013).
Catalysis and Chemical Transformations
The reactivity of derivatives towards various chemical reactions underscores the versatility of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid in synthetic chemistry. For example, its reaction with hydrazines to yield mixtures of regioisomeric pyrazoles demonstrates its applicability in designing selective catalytic processes for the efficient synthesis of heterocyclic compounds (Mikhed’kina et al., 2009).
Advancements in Heterocyclic Chemistry
Efficient synthesis techniques leveraging 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid derivatives facilitate the creation of N-fused heterocycle products, contributing to advancements in heterocyclic chemistry. These methodologies enable the preparation of compounds with potential therapeutic and industrial applications, showcasing the compound's foundational role in the development of novel heterocyclic systems (Ghaedi et al., 2015).
Safety And Hazards
4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid should be handled as an organic compound. Protective gloves and eyewear should be worn when handling this compound. Prolonged or frequent contact with this compound should be avoided, as should inhalation of its dust or solution . The compound should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .
properties
IUPAC Name |
4-chloro-2-ethylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZXVMWVZJUGBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343434 |
Source
|
Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
400756-39-0 |
Source
|
Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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